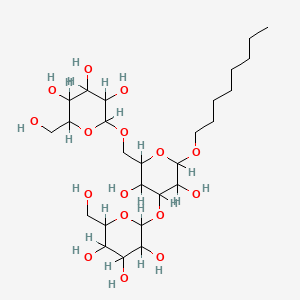

n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside

CAS No.:

Cat. No.: VC13326778

Molecular Formula: C26H48O16

Molecular Weight: 616.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H48O16 |

|---|---|

| Molecular Weight | 616.6 g/mol |

| IUPAC Name | 2-[[3,5-dihydroxy-6-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3 |

| Standard InChI Key | CMQKGONXPQXZKM-UHFFFAOYSA-N |

| SMILES | CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

| Canonical SMILES | CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a β-D-mannopyranoside core with α-D-mannopyranosyl residues at the 3- and 6-positions, linked to an n-octyl aglycone. Its molecular formula is C₂₆H₄₈O₁₆, with a molecular weight of 616.65 g/mol . The stereochemistry is critical for its biological activity, with 15 defined stereocenters ensuring precise interactions with enzymes and lectins .

Table 1: Key Molecular Properties

Synthetic Methodology

The synthesis involves two key steps:

-

β-Mannosidic Bond Formation: 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide establishes the octyl-mannose linkage .

-

Glycosylation: Unprotected octyl β-D-mannopyranoside undergoes glycosylation with acetobromomannose under controlled conditions to introduce the α-linked mannose residues .

This method achieves a Km of 585 μM for N-acetylglucosaminyltransferase-I (GnT-I), highlighting its efficiency as an enzymatic substrate .

Role in Glycobiology

Enzyme Kinetics and Substrate Specificity

The compound serves as a high-affinity acceptor for GnT-I, an enzyme critical for N-linked glycan biosynthesis. Its trisaccharide structure replicates the GlcNAcβ1-2Manα1-6(GlcNAcβ1-2Manα1-3)Manβ motif found in nascent glycoproteins, enabling precise study of glycan processing .

Table 2: Enzymatic Parameters

| Enzyme | Km (μM) | Application | Source |

|---|---|---|---|

| GnT-I | 585 | Glycoprotein biosynthesis | |

| α-Mannosidases | ND* | Glycan trimming studies | |

| ND: Not Determined |

Glycan Microarray Applications

In glycan microarrays, the compound facilitates high-throughput screening of carbohydrate-binding proteins (e.g., lectins, antibodies). Its hydrophobic octyl tail enhances immobilization on hydrophobic surfaces, improving assay sensitivity .

Biomedical Applications

Drug Delivery Systems

The amphiphilic nature of the compound enables its use in micelle and liposome formulations for targeted drug delivery. Its mannose residues promote receptor-mediated uptake in immune cells, enhancing vaccine adjuvants and anticancer therapies .

Diagnostic Tool for Muscular Dystrophy

It is employed as a biomarker in diagnosing autosomal recessive congenital muscular dystrophies (e.g., Walker-Warburg syndrome). Deficiencies in glycosylation enzymes alter its binding to lectins, providing a diagnostic readout .

| Property | Value | Source |

|---|---|---|

| Melting Point | 111–114°C | |

| Boiling Point | 870.9 ± 65.0°C (Predicted) | |

| Density | 1.48 ± 0.1 g/cm³ | |

| Solubility | Sparingly in methanol/water |

Future Directions and Limitations

While the compound’s utility is well-established, its low aqueous solubility limits in vivo applications. Future research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume